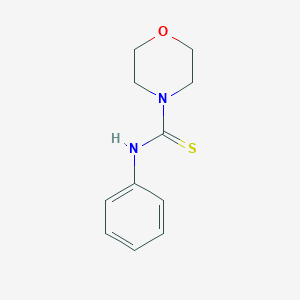
Cyanidin
Übersicht
Beschreibung
Cyanidin is a natural organic compound belonging to the anthothis compound class of flavonoids. It is a pigment responsible for the red, purple, and blue colors in many fruits and vegetables, such as grapes, bilberries, blackberries, blueberries, cherries, chokeberries, cranberries, elderberries, hawthorns, loganberries, açai berries, and raspberries . This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer effects.
Wissenschaftliche Forschungsanwendungen
Antioxidative und entzündungshemmende Eigenschaften
Cyanidin-3-glucosid (C3G), ein Mitglied der Anthocyanin-Familie von diätetischen Polyphenolen, die in Hülsenfrüchten, schwarzem Reis und lila Kartoffeln vorkommt, besitzt starke antioxidative und entzündungshemmende Aktivitäten . Diese Eigenschaften haben sich als Präventionsmittel für entzündliche Erkrankungen, Herz-Kreislauf-Erkrankungen (CVD) und Krebs erwiesen .
Herzschützende Wirkungen
C3G zeigt auch herzschützende Wirkungen . Es wurde auf sein Potenzial untersucht, vor Herzerkrankungen zu schützen, insbesondere solchen, die mit oxidativem Stress zusammenhängen .
Neuroprotektive Wirkungen
C3G hat neuroprotektive Wirkungen . Es wurde auf sein Potenzial untersucht, das Gehirn vor Schäden und Degeneration zu schützen .
Antikrebs-Eigenschaften
C3G wurde auf seine Antikrebs-Eigenschaften untersucht . Es hat hemmende Wirkungen auf Proliferation, Angiogenese und Metastasierung gezeigt .
Zytoprotektive Wirkungen
C3G hat zytoprotektive Wirkungen . Es wurde auf sein Potenzial untersucht, Zellen vor Schäden zu schützen
Wirkmechanismus
Target of Action
Cyanidin, specifically this compound-3-glucoside (C3G), is a member of the anthocyanin family of dietary polyphenols . It primarily targets various cellular processes and pathways, contributing to its strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities . Interestingly, this compound compounds can also target the SARS-COV2 virus, inhibiting viral replication .
Mode of Action
This compound interacts with its targets primarily through its antioxidant and anti-inflammatory properties . It suppresses hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in the adiponectin receptor signaling pathway, which contributes to the activation of AMPK . This compound also influences the NF-κB pathways, disrupting proteasome systems in cases of inflammation and hyperoxidation that ultimately lead to heart disease . Additionally, it’s involved in the biosynthesis of anthocyanins, a group of flavonoids .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The absorption and bioavailability of C3G and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to have strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses . It also exhibits anti-cancer activity through the induction of apoptosis and cellular senescence .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of this compound in dietary systems containing liquid (concentrated juices), solid (fruits), and semisolid components exhibits non-isothermal kinetic behavior . Furthermore, the efficacy and distribution of C3G in the human body are restricted due to its low stability and bioaccessibility .
Biochemische Analyse
Biochemical Properties
Cyanidin interacts with various enzymes, proteins, and other biomolecules in the process of anthocyanin biosynthesis . For instance, it interacts with key structural genes in the flavonoid and anthocyanin biosynthesis pathway .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a crucial role in the color variation of Scutellaria baicalensis flowers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it interacts with the F3’5’H, ANS, and 3GT genes in the anthocyanin biosynthesis pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in the metabolic pathways of anthocyanin biosynthesis . It interacts with enzymes or cofactors in these pathways, influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Cyanidin kann über den Shikimat-Weg und die Polyketidsynthase (PKS) III in Beerenpflanzen synthetisiert werden. Der Shikimat-Weg verwendet Phosphoenolpyruvat und Erythrose-4-phosphat, um Shikimisäure zu bilden, die weiter zu spezifischen aromatischen Aminosäuren reagiert. L-Phenylalanin, das für die Cyanidinproduktion notwendig ist, wird über diesen Weg synthetisiert .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus natürlichen Quellen wie Beeren und anderen Früchten. Fortschrittliche biotechnologische Verfahren, darunter die Verwendung gentechnisch veränderter Stämme von Escherichia coli, wurden entwickelt, um this compound-3-O-glucosid (C3G) in großen Mengen zu produzieren. Dies beinhaltet die Verwendung von multi-monozistronischen und multivariaten Vektoren, um die notwendigen Gene für die Cyanidinsynthese zu exprimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cyanidin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist empfindlich gegenüber pH-Wert-Änderungen und zeigt bei verschiedenen pH-Werten unterschiedliche Farben: rot bei pH < 3, violett bei pH 7-8 und blau bei pH > 11 .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in this compound-Reaktionen verwendet werden, sind NADPH, Dihydroflavonol-4-Reduktase, Sauerstoff, α-Ketoglutarsäure und Anthocyanidinsynthase. Diese Reagenzien erleichtern die Umwandlung von Vorläufermolekülen in this compound .
Hauptprodukte: Die Hauptprodukte, die aus this compound-Reaktionen gebildet werden
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-6H,(H4-,16,17,18,19,20)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVZSMAEJFVWIL-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
528-58-5 (chloride) | |
| Record name | Cyanidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10157933 | |
| Record name | Cyanidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyanidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13306-05-3 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13306-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANIDIN CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732ZHU564 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cyanidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
| Record name | Cyanidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


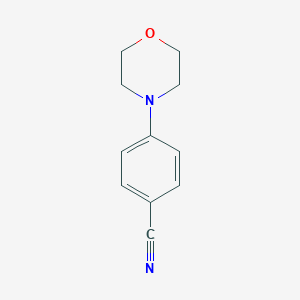
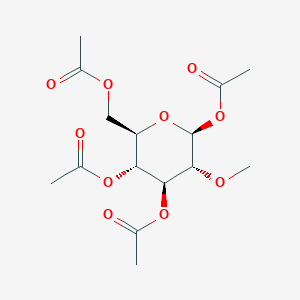
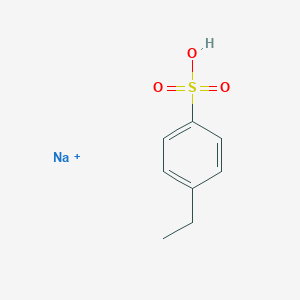

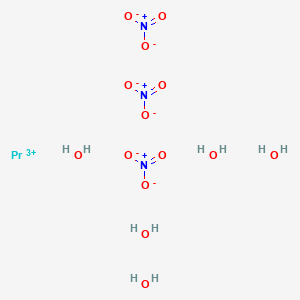

![(3S,3aS,5aS,9R,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B77861.png)
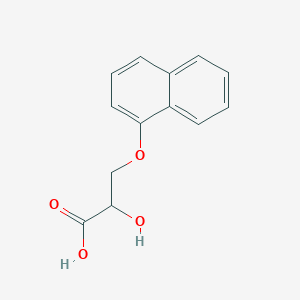
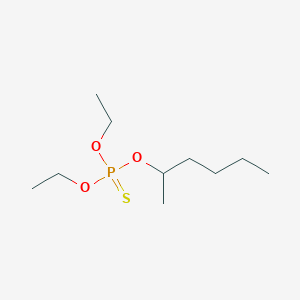
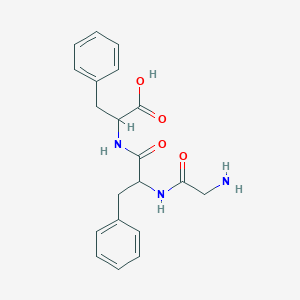
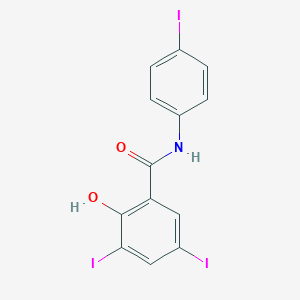
![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
